Onradivir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Onradivir is a novel antiviral compound primarily developed to combat influenza A virus infections. It is a small molecule drug that inhibits the RNA-directed RNA polymerase (RdRp) of the influenza virus, thereby preventing viral replication . This compound has shown promising results in clinical trials, demonstrating efficacy in reducing the duration and severity of influenza symptoms .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Onradivir involves multiple steps, starting with the preparation of key intermediates. . The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and automated purification systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions: Onradivir undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the pyrazole and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that retain antiviral activity .
科学的研究の応用
Onradivir has a wide range of scientific research applications, including:
作用機序
Onradivir exerts its antiviral effects by inhibiting the neuraminidase enzyme, a critical component in the life cycle of influenza viruses . By binding to the active site of neuraminidase, this compound effectively blocks this enzyme’s activity, preventing the release of progeny viruses and thereby halting the progression of the infection . This strong antiviral effect is related to its pharmacological mechanism of action on influenza viruses .
類似化合物との比較
Oseltamivir: A neuraminidase inhibitor used to treat influenza.
Baloxavir Marboxil: An RNA polymerase PA subunit inhibitor used for influenza treatment.
VX-787: A PB2 inhibitor developed by Johnson & Johnson, which served as a structural basis for Onradivir.
This compound’s unique mechanism and efficacy make it a promising candidate for the treatment of influenza A virus infections, offering an alternative to existing antiviral therapies.
特性
CAS番号 |
2200336-20-3 |
---|---|
分子式 |
C22H22F2N6O2 |
分子量 |
440.4 g/mol |
IUPAC名 |
(2S,3S)-3-[[6-cyclopropyl-5-fluoro-2-(5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C22H22F2N6O2/c23-12-7-13-18(29-30-19(13)25-8-12)21-27-17(11-5-6-11)15(24)20(28-21)26-16-10-3-1-9(2-4-10)14(16)22(31)32/h7-11,14,16H,1-6H2,(H,31,32)(H,25,29,30)(H,26,27,28)/t9?,10?,14-,16-/m0/s1 |
InChIキー |
JCHDJLSIYWBAHI-ZWHBIUKWSA-N |
異性体SMILES |
C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O |
正規SMILES |
C1CC2CCC1C(C2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。